![molecular formula C24H22N2O5 B15282842 N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B15282842.png)
N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, which is known for its stability and reactivity, making it a valuable structure in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring This can be achieved through the condensation of catechol with formaldehyde under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. This can result in various biological effects, such as enzyme inhibition or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-{[(2-ethoxyanilino)carbonyl]oxy}-2-(1-naphthyl)ethanimidamide
- Methyl 3-((2-ethoxyanilino)carbonyl)-5-nitrobenzoate
Uniqueness
N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the benzodioxole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H22N2O5 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
N-[5-[(2-ethoxyphenyl)carbamoyl]-2-methylphenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C24H22N2O5/c1-3-29-20-7-5-4-6-18(20)25-23(27)16-9-8-15(2)19(12-16)26-24(28)17-10-11-21-22(13-17)31-14-30-21/h4-13H,3,14H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
OUWUJVPQWFYVNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


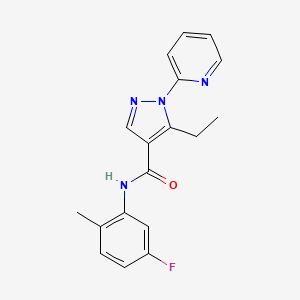
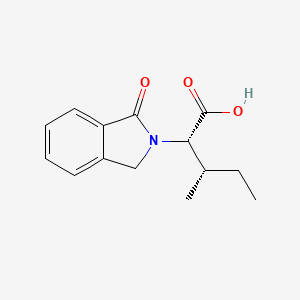
![(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione](/img/structure/B15282786.png)
![3-{[2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B15282792.png)
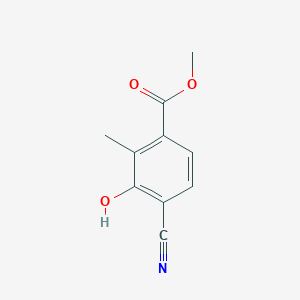
![6-(6-Methylpyridin-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282799.png)
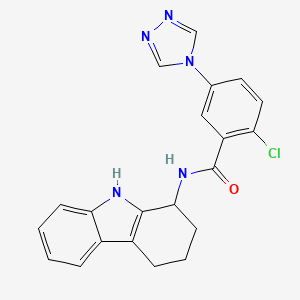
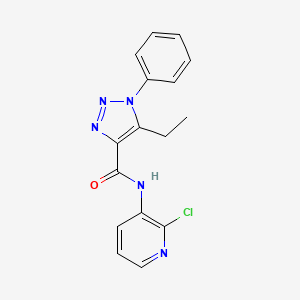
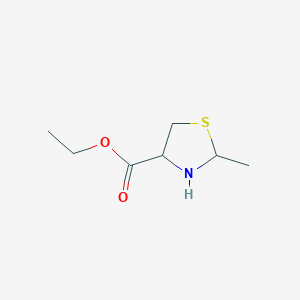
![1-oxo-2-(2-pyridinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B15282815.png)
![N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine](/img/structure/B15282833.png)
![2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B15282835.png)
![Methyl 8-isopropyl-2-phenyl-4-[(1-phenylethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B15282837.png)

